3-Hydroxy-2-oxopropionic acid potassium salt
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Overview
Description
3-Hydroxy-2-oxopropionic acid potassium salt, also known as potassium β-hydroxypyruvate, is a white crystalline solid with the chemical formula HOCH2COCOOK and a molecular weight of 142.15 g/mol . This compound is primarily used as a laboratory reagent in biochemical research and enzymatic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydroxy-2-oxopropionic acid potassium salt is typically synthesized by reacting 3-hydroxy-2-oxopropionic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by evaporating the solvent and crystallizing the salt .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the neutralization of 3-hydroxy-2-oxopropionic acid with potassium hydroxide, followed by purification and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-oxopropionic acid potassium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 2-oxopropionic acid derivatives.
Reduction: The carbonyl group can be reduced to form 3-hydroxypropionic acid derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 2-Oxopropionic acid derivatives.
Reduction: 3-Hydroxypropionic acid derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-2-oxopropionic acid potassium salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Involved in studies of metabolic pathways and enzyme kinetics.
Medicine: Investigated for its potential role in metabolic disorders and as a biomarker.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-hydroxy-2-oxopropionic acid potassium salt involves its participation in metabolic pathways, particularly in the photorespiration pathway in plants. It acts as an intermediate in the conversion of glycolate to glyoxylate, which is then further metabolized . The compound interacts with specific enzymes, facilitating the transfer of functional groups and the formation of key metabolic intermediates .
Comparison with Similar Compounds
Similar Compounds
2-Oxopropionic acid: Lacks the hydroxyl group present in 3-hydroxy-2-oxopropionic acid potassium salt.
3-Hydroxypropionic acid: Lacks the carbonyl group present in this compound.
Glycolic acid: Contains a hydroxyl group but lacks the carbonyl group present in this compound.
Uniqueness
This compound is unique due to its dual functional groups (hydroxyl and carbonyl), which allow it to participate in a wide range of chemical reactions and metabolic pathways. This dual functionality makes it a valuable reagent in biochemical research and industrial applications .
Properties
Molecular Formula |
C3H3KO4 |
---|---|
Molecular Weight |
142.15 g/mol |
IUPAC Name |
potassium;3-hydroxy-2-oxopropanoate |
InChI |
InChI=1S/C3H4O4.K/c4-1-2(5)3(6)7;/h4H,1H2,(H,6,7);/q;+1/p-1 |
InChI Key |
GQHLMYFYRZSQRJ-UHFFFAOYSA-M |
Canonical SMILES |
C(C(=O)C(=O)[O-])O.[K+] |
Origin of Product |
United States |
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